molecular formula C16H11N5 B7539366 4-Imidazol-1-yl-2-pyridin-3-ylquinazoline

4-Imidazol-1-yl-2-pyridin-3-ylquinazoline

Cat. No. B7539366
M. Wt: 273.29 g/mol
InChI Key: YZPWYOWTOKBUAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Imidazol-1-yl-2-pyridin-3-ylquinazoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a quinazoline derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-Imidazol-1-yl-2-pyridin-3-ylquinazoline is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. This inhibition leads to a cascade of biochemical and physiological effects that ultimately result in the observed anti-tumor and therapeutic activity of the compound.
Biochemical and Physiological Effects:
4-Imidazol-1-yl-2-pyridin-3-ylquinazoline has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and interference with DNA synthesis and repair. Additionally, this compound has been shown to modulate several signaling pathways involved in cancer development and progression.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-Imidazol-1-yl-2-pyridin-3-ylquinazoline in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for further investigation as a potential cancer therapeutic. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are numerous future directions for research on 4-Imidazol-1-yl-2-pyridin-3-ylquinazoline. One potential area of investigation is the development of more efficient synthesis methods for this compound, which could lead to higher purity and yield. Additionally, further investigation into the mechanism of action of this compound could lead to the development of more targeted and effective cancer therapeutics. Finally, research into the potential applications of this compound in other disease areas, such as neurodegenerative disorders, could yield promising results.

Synthesis Methods

The synthesis of 4-Imidazol-1-yl-2-pyridin-3-ylquinazoline can be achieved through a multi-step process that involves the reaction of 2-aminopyridine with 4-chloro-3-nitroquinazoline, followed by reduction and cyclization reactions. This method has been optimized to yield high purity and yield of the final product.

Scientific Research Applications

The potential applications of 4-Imidazol-1-yl-2-pyridin-3-ylquinazoline in scientific research are numerous. One of the most promising applications is in the field of cancer research, where this compound has been shown to exhibit potent anti-tumor activity. Additionally, this compound has been investigated for its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-imidazol-1-yl-2-pyridin-3-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5/c1-2-6-14-13(5-1)16(21-9-8-18-11-21)20-15(19-14)12-4-3-7-17-10-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPWYOWTOKBUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Imidazol-1-yl-2-pyridin-3-ylquinazoline

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